molecular formula C27H33N5OS B2585118 5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-06-3

5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2585118
CAS No.: 886914-06-3
M. Wt: 475.66
InChI Key: UBFVTSQPICMNPL-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo-triazole class of heterocyclic molecules. Its structure features:

  • A thiazolo[3,2-b][1,2,4]triazole core with a hydroxyl group at position 5.
  • A 2-ethyl substituent on the thiazole ring.
  • A 4-isopropylphenyl group linked via a methyl bridge to a 4-benzylpiperazine moiety.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5OS/c1-4-23-28-27-32(29-23)26(33)25(34-27)24(22-12-10-21(11-13-22)19(2)3)31-16-14-30(15-17-31)18-20-8-6-5-7-9-20/h5-13,19,24,33H,4,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVTSQPICMNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole moiety, along with a piperazine derivative. Its structural complexity suggests a multifaceted interaction profile with biological targets. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅OS
  • Molecular Weight : 365.48 g/mol

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole structures often exhibit significant antimicrobial activities. For instance, thiazolo[3,2-b][1,2,4]triazoles have been explored for their ability to inhibit bacterial growth by targeting specific pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives inhibited the SecA protein, crucial for bacterial protein translocation. The compound demonstrated an IC50 value of approximately 30 μM against the EcSecA ATPase activity .

CompoundIC50 (μM)Target
This compound30EcSecA

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The DPPH radical scavenging assay revealed significant antioxidant activity with an IC50 value of 8.46 ± 0.78 µg/ml, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A related study on triazole derivatives indicated that such compounds could disrupt microtubule dynamics in cancer cells, leading to apoptosis .

Case Study: In Vitro Antiproliferative Activity

In vitro studies showed that derivatives similar to our compound exhibited potent antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineViability at 1 µM (%)
Similar DerivativeMCF-7 (Breast Cancer)24%
Control (Ethanol)-99%

These results suggest that modifications in the structure can significantly enhance anticancer efficacy.

The proposed mechanism of action for this compound involves multiple pathways:

  • Inhibition of SecA Protein : By inhibiting SecA, the compound disrupts bacterial protein translocation.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule assembly in cancer cells.

Scientific Research Applications

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have been linked to the inhibition of key signaling pathways involved in cancer proliferation and metastasis .

Antimicrobial Properties

The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with antimicrobial activity against a range of pathogens. This compound's ability to disrupt bacterial cell wall synthesis and function has been explored in several studies. Such properties make it a candidate for developing new antibiotics amidst rising antibiotic resistance .

Neuropharmacological Effects

The piperazine moiety in this compound is known for its neuropharmacological effects. Compounds containing piperazine have been studied for their potential in treating neurological disorders such as anxiety and depression. Their mechanism often involves modulation of neurotransmitter systems . The specific interactions of this compound with serotonin and dopamine receptors could be further investigated for therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the piperazine and thiazole rings can significantly influence biological activity:

Modification Effect on Activity
Substituents on the benzyl groupEnhanced binding affinity to target receptors
Variations in the thiazole structureAltered solubility and bioavailability
Changes in the ethyl groupImpact on metabolic stability

These insights into SAR can guide future synthesis efforts aimed at improving efficacy and reducing toxicity.

Synthesis and Evaluation

A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain modifications led to enhanced potency compared to earlier derivatives .

In Vivo Studies

In vivo studies have indicated that compounds similar to 5-((4-benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit favorable pharmacokinetic profiles and therapeutic indices. These studies are essential for assessing the clinical viability of these compounds .

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-isopropylphenyl, 2-ethyl, 4-benzylpiperazinyl ~560 (estimated) High lipophilicity due to isopropyl and benzyl groups; potential CNS activity.
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl, 2-methyl 553.09 Electron-withdrawing Cl and polar methoxy/ethoxy groups enhance solubility.
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo-triazol-6-ol p-tolyl (methylphenyl), 2-methyl ~532 (estimated) Reduced steric bulk compared to isopropyl; may improve metabolic stability.
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazol-one 4-butoxy-2-methylphenyl, 4-methoxyphenyl, pyrazole fusion 592.70 Extended conjugation via pyrazole; likely UV-vis activity.

Key Observations :

  • The 4-isopropylphenyl group in the target compound introduces significant steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to analogs with p-tolyl or methoxy substituents .
  • The 2-ethyl substituent on the thiazole ring is unique; analogs typically feature 2-methyl or hydrogen at this position, suggesting tailored electronic effects for receptor binding .

Insights :

  • The target compound likely employs a TBTU-mediated coupling under inert conditions, similar to , given the shared piperazine and heterocyclic core .
  • Yields for thiazole derivatives (e.g., 28% in ) are generally lower than benzoxazoles (67%), possibly due to steric hindrance or side reactions .

Physical and Spectral Properties

Compound Melting Point (°C) Spectral Confirmation Reference
Benzoxazole derivative () 177–180 ¹H NMR, MS
Thiazole derivative () 232–234 ¹H NMR, MS
Compound Not reported ChemSpider ID: 869344-07-0

Comparison :

  • Thiazolo-triazole analogs generally exhibit higher melting points (e.g., 232–234°C) than benzoxazoles, likely due to stronger intermolecular interactions in the crystalline state .
  • The target compound’s melting point is unreported but expected to align with thiazolo-triazoles (~200–250°C).

Inferred Pharmacological Activity

  • Apoptosis Modulation : highlights benzoxazole/thiazole derivatives as apoptosis-targeting agents, suggesting the target compound may share similar mechanisms .

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